molecular formula C12H6ClFO B13979448 3-Chloro-7-fluorodibenzo[b,d]furan

3-Chloro-7-fluorodibenzo[b,d]furan

Katalognummer: B13979448
Molekulargewicht: 220.62 g/mol
InChI-Schlüssel: JODPFQBVFFCSGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method is the chlorination and fluorination of dibenzofuran under controlled conditions. The reaction may involve the use of reagents such as chlorine gas and fluorine gas, along with catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity levels (typically NLT 98%) .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-7-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The aromatic structure of the compound allows it to undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives under specific conditions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Chloro-7-fluorodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-7-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to aromatic receptors and enzymes, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chlorodibenzo[b,d]furan
  • 7-Fluorodibenzo[b,d]furan
  • 3,7-Dichlorodibenzo[b,d]furan

Comparison

3-Chloro-7-fluorodibenzo[b,d]furan is unique due to the presence of both chlorine and fluorine atoms on the dibenzofuran structure. This dual halogenation imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for unique biological interactions .

Eigenschaften

Molekularformel

C12H6ClFO

Molekulargewicht

220.62 g/mol

IUPAC-Name

3-chloro-7-fluorodibenzofuran

InChI

InChI=1S/C12H6ClFO/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H

InChI-Schlüssel

JODPFQBVFFCSGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)OC3=C2C=CC(=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.